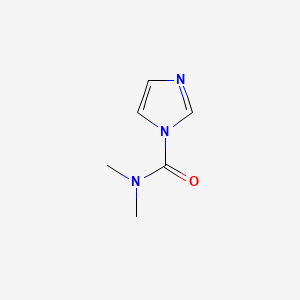
2-(bromomethyl)-1,1-dimethylcyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(bromomethyl)-1,1-dimethylcyclopentane is an organic compound with the molecular formula C8H15Br It is a brominated derivative of cyclopentane, characterized by a bromomethyl group attached to the second carbon of the cyclopentane ring, and two methyl groups attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(bromomethyl)-1,1-dimethylcyclopentane can be synthesized through the bromination of 1,1-dimethylcyclopentane. The process typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or dichloromethane at a temperature range of 50-80°C. The reaction proceeds via a radical mechanism, where the bromine radical generated from NBS abstracts a hydrogen atom from the methyl group, leading to the formation of the bromomethyl product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of safer solvents and greener brominating agents is also explored to minimize environmental impact and improve safety.
Chemical Reactions Analysis
Types of Reactions
2-(bromomethyl)-1,1-dimethylcyclopentane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of alcohols, nitriles, or amines, respectively.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The bromomethyl group can be oxidized to form carboxylic acids or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution, potassium cyanide (KCN) in ethanol, or ammonia (NH3) in ethanol.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol or sodium ethoxide (NaOEt) in ethanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium, or chromium trioxide (CrO3) in acetic acid.
Major Products
Nucleophilic Substitution: 2-(hydroxymethyl)-1,1-dimethylcyclopentane, 2-(cyanomethyl)-1,1-dimethylcyclopentane, 2-(aminomethyl)-1,1-dimethylcyclopentane.
Elimination: 1,1-dimethylcyclopentene.
Oxidation: 2-(carboxymethyl)-1,1-dimethylcyclopentane, 2-(formylmethyl)-1,1-dimethylcyclopentane.
Scientific Research Applications
2-(bromomethyl)-1,1-dimethylcyclopentane is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.
Material Science: Used in the preparation of polymers and advanced materials with specific properties.
Agrochemicals: Intermediate in the synthesis of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-1,1-dimethylcyclopentane in chemical reactions involves the formation of reactive intermediates such as radicals or carbocations. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound undergoes dehydrohalogenation to form an alkene. The oxidation reactions involve the transfer of electrons from the bromomethyl group to the oxidizing agent, leading to the formation of carboxylic acids or aldehydes.
Comparison with Similar Compounds
Similar Compounds
- 2-(chloromethyl)-1,1-dimethylcyclopentane
- 2-(iodomethyl)-1,1-dimethylcyclopentane
- 2-(bromomethyl)-1,1-dimethylcyclohexane
Uniqueness
2-(bromomethyl)-1,1-dimethylcyclopentane is unique due to its specific reactivity profile. The presence of the bromine atom makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo analogs. Additionally, the cyclopentane ring imparts different steric and electronic properties compared to the cyclohexane analog, affecting its reactivity and the types of products formed in chemical reactions.
Properties
CAS No. |
1543085-56-8 |
|---|---|
Molecular Formula |
C8H15Br |
Molecular Weight |
191.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



